molecular formula C9H8ClN3O2S B2740398 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 865543-65-3

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2740398
CAS No.: 865543-65-3
M. Wt: 257.69
InChI Key: XJXXDDWIJBBAAP-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and hydrazine hydrate.

    Formation of Hydrazide: The carboxylic acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Cyclization: The hydrazide is then cyclized with carbon disulfide to form the 1,3,4-oxadiazole ring.

    Substitution: The oxadiazole derivative is further reacted with propionyl chloride to introduce the propionamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.

Chemical Reactions Analysis

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an antiviral, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: It has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-2-7(14)11-9-13-12-8(15-9)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXXDDWIJBBAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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